N-Methyl-N-(4-toluensulfonyl)-benzamide
Description
N-Methyl-N-(4-toluenesulfonyl)-benzamide is a benzamide derivative featuring a methyl group and a 4-toluenesulfonyl (tosyl) group attached to the nitrogen atom. This compound belongs to a class of sulfonamide-containing molecules, which are widely studied for their diverse chemical reactivity and biological activities, including enzyme inhibition and receptor antagonism .
Properties
CAS No. |
10533-83-2 |
|---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-methyl-N-(4-methylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-8-10-14(11-9-12)20(18,19)16(2)15(17)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
MHQIDIXDTUHBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Methylamine-Mediated Aminolysis of Methyl Benzoate
The foundational step in synthesizing N-methyl-N-(4-toluenesulfonyl)-benzamide involves preparing N-methylbenzamide. A patented method (EP0355480B1) demonstrates that methyl benzoate reacts with methylamine in methanol under autogenous pressure to yield N-methylbenzamide with high purity. The reaction proceeds via nucleophilic acyl substitution, where methylamine attacks the electrophilic carbonyl carbon of methyl benzoate, displacing methoxide.
Reaction Conditions
- Molar Ratio : Methylamine is used in a 1.5–2.5 molar excess relative to methyl benzoate to ensure complete conversion.
- Temperature : Optimized at 80–100°C, balancing reaction kinetics and byproduct formation.
- Solvent : Methanol serves dual roles as solvent and participant in the equilibrium, enhancing reaction homogeneity.
The product is isolated via distillation under reduced pressure, yielding colorless crystals with >95% purity. This method’s scalability is evidenced by gram-scale syntheses achieving 85–90% isolated yields.
Sulfonylation of N-Methylbenzamide
4-Toluenesulfonyl Chloride in Basic Media
Introducing the 4-toluenesulfonyl group to N-methylbenzamide necessitates sulfonylation under conditions that activate the amide nitrogen. While amides are poor nucleophiles due to resonance stabilization, deprotonation using strong bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) generates a more reactive amide anion.
Mechanochemical Approach
A mechanosynthetic protocol adapted from CuCl-catalyzed coupling reactions enables efficient sulfonylation. In a ball-milling apparatus, N-methylbenzamide and 4-toluenesulfonyl chloride are ground with K₂CO₃ at 30 Hz for 2 hours. This solvent-free method minimizes side reactions and achieves 80–85% yields.
Solution-Phase Synthesis
In dichloromethane or DMF, the reaction proceeds at 0–25°C with slow addition of 4-toluenesulfonyl chloride. Triethylamine (TEA) scavenges HCl, shifting the equilibrium toward product formation. After 12–24 hours, the crude product is purified via vacuum filtration and recrystallized from ethanol, yielding 70–75%.
Critical Parameters
One-Pot Alkylation-Sulfonylation Strategy
An alternative route concurrently introduces methyl and 4-toluenesulfonyl groups to benzamide. Benzamide reacts with methyl iodide and 4-toluenesulfonyl chloride in the presence of NaH, though this method suffers from lower yields (50–60%) due to competing O-sulfonylation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HR-MS)
The molecular ion [C₁₅H₁₅NO₃S + Na]⁺ appears at m/z 320.0821 (calculated: 320.0824), validating the molecular formula.
Comparative Analysis of Methods
Applications and Derivatives
N-Methyl-N-(4-toluenesulfonyl)-benzamide serves as a precursor to bioactive molecules, including protease inhibitors and kinase modulators. Its sulfonamide group enhances binding affinity to metalloenzyme active sites, as evidenced in recent studies on carbonic anhydrase inhibitors.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-toluensulfonyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-Methyl-N-(4-toluensulfonyl)-benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-toluensulfonyl)-benzamide involves its interaction with biological targets such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antibacterial activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Analogous Benzamides
| Compound Name | Substituents on N-Atom | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| N-Methyl-N-(4-nitrophenyl)benzamide | Methyl, 4-nitrophenyl | C₁₄H₁₂N₂O₃ | 256.26 | Nitro (electron-withdrawing) |
| 4-Methyl-N-phenylbenzamide | Methyl, phenyl | C₁₄H₁₃NO | 211.26 | Methyl (electron-donating) |
| N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide | 4-Sulfamoylphenyl, ethoxyphenyl | C₂₁H₂₀N₂O₄S | 396.46 | Sulfamoyl, ethoxy (polar) |
| 4-[Methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide | Methyl(phenyl)sulfamoyl, thiazolyl | C₁₇H₁₅N₃O₃S₂ | 385.45 | Sulfamoyl, thiazole (heterocyclic) |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in N-methyl-N-(4-nitrophenyl)benzamide enhances electrophilicity, favoring reactions like nucleophilic substitution . In contrast, the methyl group in 4-methyl-N-phenylbenzamide may improve solubility in non-polar solvents .
- Thiazole-containing analogs (e.g., ) leverage heterocyclic moieties for bioactivity, often seen in drug design .
Physicochemical Properties
- Solubility : Sulfonamide derivatives (e.g., ) generally exhibit moderate solubility in polar solvents due to hydrogen-bonding capabilities. The ethoxy group in ’s compound further enhances polarity, whereas the toluensulfonyl group may reduce solubility compared to smaller substituents like methyl .
- Melting Points : Nitro-substituted benzamides (e.g., ) typically have higher melting points (>150°C) due to strong intermolecular dipole interactions, while methyl-substituted analogs (e.g., ) show lower melting ranges (~100–120°C) .
Reactivity in Chemical Reactions
- The toluensulfonyl group’s bulk may similarly hinder reactions requiring chelation or proximity effects .
- Radical Cyclization : N-Methyl-N-(2-methylallyl)benzamide () underwent efficient radical cyclization with cycloalkanes, suggesting that the toluensulfonyl variant’s electron-withdrawing nature might alter reaction pathways or yields .
Key Insights :
- Receptor Binding : Sulfonamide-containing benzamides (e.g., ) exploit sulfonyl groups for hydrophobic interactions in receptor pockets, a feature shared with the toluensulfonyl analog .
Biological Activity
N-Methyl-N-(4-toluensulfonyl)-benzamide is a benzamide derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and pest control. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a benzamide core with a methyl group and a toluenesulfonyl substituent, which may influence its biological properties. The general structure can be represented as follows:
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Key findings include:
- Cell Lines Tested : The compound was primarily tested against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values reported as follows:
- MCF-7: 6.40 µg/mL
- A-549: 22.09 µg/mL
These values indicate a strong potential for the compound as an anticancer agent, particularly against breast cancer cells .
The mechanism by which this compound exerts its cytotoxic effects has been investigated through molecular docking studies. It was found to interact with specific pharmacological targets, such as:
- HERA Protein : Associated with apoptosis in cancer cells.
- Peroxiredoxins : Involved in antioxidant defense; the compound showed binding affinities superior to standard drugs, suggesting a dual role in inducing apoptosis and scavenging free radicals .
Antioxidant Activity
In addition to its cytotoxic properties, the compound demonstrated notable antioxidant activities. Tests using DPPH radical scavenging and hydrogen peroxide assays indicated that it effectively neutralizes free radicals, further supporting its therapeutic potential .
Structure-Activity Relationship (SAR)
The introduction of electron-withdrawing groups, such as the toluenesulfonyl moiety, was found to enhance the biological activity of the benzamide core. Compounds with similar structural modifications showed improved efficacy compared to their unsubstituted counterparts .
Case Study 1: Anticancer Efficacy
In a comparative study, this compound was evaluated alongside other benzamide derivatives. Results indicated that it outperformed several analogs in terms of cytotoxicity against MCF-7 cells. Morphological assessments post-treatment revealed significant apoptosis indicators such as membrane blebbing and nuclear fragmentation .
Case Study 2: Pesticidal Activity
Research also explored the pesticidal properties of related benzamide derivatives, indicating that modifications similar to those seen in this compound could yield compounds with effective insecticidal activity against agricultural pests like Helicoverpa armigera and Spodoptera frugiperda .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-Methyl-N-(4-toluenesulfonyl)-benzamide, and what reaction conditions optimize yield?
- Methodology : Multi-step organic synthesis typically involves coupling a pyrimidine derivative (e.g., ethylamino-methylpyrimidine) with a benzoyl chloride derivative under controlled conditions. For example, substituting 4-(trifluoromethyl)benzoyl chloride in analogous reactions yields structurally similar benzamides . Key factors include solvent choice (e.g., THF or DMF), temperature control (60–100°C), and catalytic agents (e.g., NaBHEt3 for hydrogenation steps) .
- Validation : Monitor reaction progress via TLC or GC-MS, and purify via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing N-Methyl-N-(4-toluenesulfonyl)-benzamide?
- Methodology :
- NMR : and NMR identify methyl, toluenesulfonyl, and benzamide groups. For example, NMR signals at δ 2.4–3.0 ppm correspond to N-methyl groups, while aromatic protons appear at δ 7.0–8.5 ppm .
- IR : Peaks at 1630–1680 cm confirm amide C=O stretching, and sulfonyl S=O vibrations appear at 1150–1350 cm .
- Mass Spectrometry : High-resolution MS (e.g., m/z 342.02 for a benzamide derivative) confirms molecular weight and fragmentation patterns .
Q. How does the toluenesulfonyl group influence the compound’s stability and reactivity?
- Analysis : The sulfonyl group enhances electrophilicity at the amide nitrogen, facilitating nucleophilic substitution or hydrogenation reactions. It also improves thermal stability due to strong C–S and S=O bonds .
- Experimental Evidence : In related compounds (e.g., NM03), weak C–H···F interactions stabilize crystal lattices, suggesting similar sulfonyl-driven stabilization .
Advanced Research Questions
Q. What intermolecular interactions dominate the crystal packing of N-Methyl-N-(4-toluenesulfonyl)-benzamide?
- Methodology : Use single-crystal X-ray diffraction (SHELX programs ) to analyze hydrogen bonding (e.g., C–H···O or C–H···π) and π-stacking. For example, in NM30 analogs, weak C(sp)–H···F–C(sp) interactions and π···π stacking contribute to lattice stability .
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R(8) motifs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
